6-Methoxynicotinic acid

Description

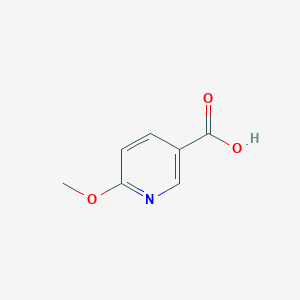

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDJVEQITUWZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343825 | |

| Record name | 6-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66572-55-2 | |

| Record name | 6-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66572-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxynicotinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 6-Methoxynicotinic acid. The information is curated for professionals in research and development, offering detailed data and procedural insights to support laboratory work and drug discovery initiatives.

Core Chemical Properties and Structure

This compound, also known as 6-methoxypyridine-3-carboxylic acid, is an aromatic carboxylic acid and a derivative of pyridine.[1][2] Its chemical structure is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 3-position.

Structure:

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 6-methoxypyridine-3-carboxylic acid | [2] |

| Molecular Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| Melting Point | 171.5-172.5 °C | [3] |

| Boiling Point | 283.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.284 g/cm³ | [3] |

| pKa | 3.74 ± 0.10 (Predicted) | [3] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Solubility | Soluble in water, methanol, and ether | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 6-methoxynicotinate.[1]

Materials:

-

Methyl 6-methoxynicotinate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve sodium hydroxide in a mixture of methanol and water.

-

Add methyl 6-methoxynicotinate to the alkaline solution.

-

Heat the reaction mixture, typically at 70°C, for approximately 90 minutes.[1]

-

After cooling to room temperature, dilute the solution with 1N sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 1 using hydrochloric acid.

-

Perform multiple extractions of the acidified aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a white solid.[1]

The following diagram illustrates the general workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] Notably, it is utilized in the preparation of potent and selective GSK-3 (Glycogen Synthase Kinase-3) inhibitors, which are being investigated for the treatment of a range of diseases.[1][5]

The diagram below conceptualizes the role of this compound in a drug development pipeline targeting GSK-3.

References

6-Methoxynicotinic Acid (CAS Number: 66572-55-2): A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynicotinic acid, with the CAS number 66572-55-2, is a pyridinecarboxylic acid derivative that has garnered attention in medicinal chemistry and drug discovery.[1][2] Its structural features, particularly the presence of a methoxy group and a carboxylic acid on the pyridine ring, make it a valuable building block for the synthesis of various biologically active molecules.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, analytical data, and its application in the development of therapeutic agents, with a focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H7NO3 | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Melting Point | 171.5-172.5 °C | [2] |

| Boiling Point | 283.8 °C at 760 mmHg | [2] |

| Density | 1.284 g/cm³ | [2] |

| pKa | 3.74 ± 0.10 (Predicted) | [2] |

| Flash Point | 125.4 °C | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Solubility | Soluble in water, methanol, and ether | [3] |

Synthesis of this compound

There are established methods for the synthesis of this compound. Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis from Methyl 6-methoxynicotinate

This protocol describes the hydrolysis of methyl 6-methoxynicotinate to yield this compound.[1]

Materials:

-

Methyl 6-methoxynicotinate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

1N Sodium hydroxide solution

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve sodium hydroxide (0.36 g, 9.0 mmol) in a solvent mixture of methanol (5 mL) and water (5 mL).

-

Add methyl 6-methoxynicotinate (1.00 g, 5.98 mmol) to the solution.

-

Stir the reaction mixture at 70 °C for 90 minutes.

-

After the reaction is complete, cool the solution to room temperature.

-

Dilute the solution with 1N sodium hydroxide solution (25 mL).

-

Extract the diluted solution with ethyl acetate to remove any unreacted ester. Isolate the aqueous layer.

-

Acidify the aqueous layer to pH 1 with hydrochloric acid.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Experimental Protocol 2: Synthesis from 6-Chloronicotinic Acid

This protocol details the synthesis of this compound from 6-chloronicotinic acid via nucleophilic aromatic substitution.

Materials:

-

6-Chloropyridine-3-carboxylic acid

-

Methanol (MeOH)

-

4 M Methanolic sodium methylate solution

-

Distilled water

-

11.9 M Hydrochloric acid aqueous solution

Procedure:

-

Create a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).

-

Add 4 M methanolic sodium methylate solution (40 cc) to the suspension.

-

Heat the mixture under reflux for 60 hours.

-

Distill off the solvent under reduced pressure (4 kPa).

-

Take up the residue in distilled water (100 cc).

-

Acidify the mixture to pH 5 with 11.9 M aqueous hydrochloric acid.

-

Separate the resulting precipitate by filtration.

-

Wash the precipitate with distilled water (5 x 10 cc) and dry it in the air to obtain this compound.

Analytical Data

Comprehensive analytical data is crucial for the characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a carboxylic acid, often showing losses of neutral fragments such as H₂O, CO, and COOH.[4][5]

| m/z | Interpretation |

| 153 | Molecular ion [M]⁺ |

| 123 | [M - CO - H₂]⁺ or [M - OCH₃]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Chemical Shifts)

| Proton | Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| Pyridine-H | 7.0 - 9.0 | doublet, doublet of doublets |

| -OCH₃ | 3.5 - 4.0 | singlet |

¹³C NMR (Predicted Chemical Shifts)

| Carbon | Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| Pyridine-C (C-O) | 155 - 165 |

| Pyridine-C | 120 - 150 |

| -OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic (pyridine) |

| 3000-2850 | C-H stretch | Alkyl (-OCH₃) |

| 1760-1690 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretch | Aromatic (pyridine) |

| 1320-1000 | C-O stretch | Ether (-OCH₃) and Carboxylic acid |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of compounds with potential therapeutic applications. Notably, it is used in the development of anti-hepatitis B virus agents and potent, selective GSK-3 inhibitors.[1]

Role in the Synthesis of GSK-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways.[6] Its dysregulation has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Consequently, GSK-3 has emerged as a significant therapeutic target.[6] The pyridine ring of this compound can serve as a scaffold for the development of GSK-3 inhibitors.

Signaling Pathways

The development of GSK-3 inhibitors from this compound directly relates to the modulation of GSK-3-mediated signaling pathways. One of the most well-characterized pathways involving GSK-3 is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis.

Caption: The Wnt/β-catenin signaling pathway with and without Wnt stimulation.

Experimental Workflows

The development of novel therapeutic agents from this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: A general workflow for the synthesis and screening of GSK-3 inhibitors.

Safety and Handling

This compound is classified as an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[7]

Conclusion

This compound is a versatile building block in organic and medicinal chemistry with demonstrated utility in the synthesis of potential therapeutic agents. Its role as a precursor for GSK-3 inhibitors highlights its importance in the pursuit of treatments for a range of debilitating diseases. This technical guide has provided a summary of its properties, synthesis, and applications to aid researchers and drug development professionals in their endeavors with this valuable compound.

References

- 1. This compound | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]

- 7. 66572-55-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 6-Methoxynicotinic Acid and Its Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxynicotinic acid, a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and drug development. This document details its chemical synonyms, physicochemical properties, synthesis protocols, and explores its current and potential applications, with a focus on its role as a scaffold for developing novel therapeutics.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound with a variety of synonyms and identifiers used across chemical literature and databases. A comprehensive list is provided below to facilitate cross-referencing.

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | 6-methoxypyridine-3-carboxylic acid |

| CAS Number | 66572-55-2 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Synonyms | 2-Methoxy-5-pyridinecarboxylic acid |

| 6-Methoxy-3-pyridinecarboxylic acid | |

| 2-Methoxypyridine-5-carboxylic acid |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for the prediction of its behavior in biological systems.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188-192 °C |

| Boiling Point | 318.9±27.0 °C (Predicted) |

| Density | 1.355±0.06 g/cm³ (Predicted) |

| pKa | 4.37±0.10 (Predicted) |

| LogP | 0.96 (Predicted) |

| Solubility | Soluble in methanol and water.[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Protocol 1: Hydrolysis of Methyl 6-methoxynicotinate.[2]

This protocol describes the synthesis of this compound via the hydrolysis of its methyl ester precursor.

Materials:

-

Methyl 6-methoxynicotinate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve sodium hydroxide (e.g., 0.40 g, 10 mmol) in a mixture of methanol (10 mL) and water (10 mL).

-

Add methyl 6-methoxynicotinate (e.g., 1.0 g, 5.98 mmol) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 2 hours.

-

After cooling to room temperature, dilute the solution with water (20 mL).

-

Extract the aqueous solution with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of 3-4 using 1N hydrochloric acid.

-

A white precipitate will form. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Protocol 2: Methoxylation of 6-Chloronicotinic Acid

This alternative synthesis route involves the nucleophilic substitution of a chloro-substituent with a methoxy group.

Materials:

-

6-Chloronicotinic acid

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend 6-chloronicotinic acid (e.g., 5.0 g, 31.7 mmol) in methanol (50 mL).

-

Add a solution of sodium methoxide in methanol (e.g., 25% w/w, 14.5 g, 67.1 mmol) to the suspension.

-

Heat the mixture at reflux for 48 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in water (50 mL).

-

Acidify the solution to pH 4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to obtain this compound.

Applications in Drug Discovery and Development

While this compound itself is primarily a building block, the broader class of methoxypyridine carboxylic acids and their derivatives are of significant interest in drug discovery.

-

GPR109A Agonism: Nicotinic acid (niacin) is a known agonist of the G protein-coupled receptor 109A (GPR109A), which is involved in regulating lipid metabolism and inflammation.[1][2] Derivatives of nicotinic acid, including methoxylated forms, are explored as more selective agonists with potentially fewer side effects, such as the flushing associated with niacin.[3][4] The activation of GPR109A in immune cells suggests a role in modulating inflammatory responses.[1][5]

-

Gamma-Secretase Modulation: Certain methoxypyridine derivatives have been investigated as gamma-secretase modulators.[6] Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Modulating its activity is a therapeutic strategy to reduce the formation of amyloid plaques.

-

PI3K/mTOR Dual Inhibitors: A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin).[7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[7]

-

Antiviral and GSK-3 Inhibition: 2-Methoxy-5-pyridinecarboxylic acid, a synonym for this compound, is used in the synthesis of caudatin derivatives which have shown anti-hepatitis B virus activity.[8][9] It is also a precursor for synthesizing potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[8][9]

Analytical Methods

The characterization and quantification of this compound and its derivatives are essential for quality control and mechanistic studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10] The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) and UV detection would be a typical setup.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the C-O stretch of the methoxy group.

Signaling Pathway Involvement

Based on the known biological activity of its parent compound, nicotinic acid, this compound and its derivatives are anticipated to interact with the GPR109A signaling pathway. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular processes.

References

- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 66572-55-2 [chemicalbook.com]

- 9. This compound | 66572-55-2 [amp.chemicalbook.com]

- 10. This compound | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Characteristics of 2-Methoxy-5-pyridinecarboxylic Acid

This technical guide provides a detailed overview of the core physical and chemical properties of 2-Methoxy-5-pyridinecarboxylic acid. The information herein is curated for professionals in research and development, offering quantitative data, experimental methodologies, and logical workflows to support laboratory and developmental applications.

Core Physical and Chemical Properties

2-Methoxy-5-pyridinecarboxylic acid, also known by its IUPAC name 6-Methoxypyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] It serves as a valuable intermediate in the synthesis of pharmaceutical compounds and other fine chemicals.[1] Its chemical structure, featuring both a carboxylic acid and a methoxy group on a pyridine ring, imparts specific characteristics that are crucial for its reactivity and application.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Methoxy-5-pyridinecarboxylic acid.

| Property | Value | Source(s) |

| IUPAC Name | 6-Methoxypyridine-3-carboxylic acid | [1][2] |

| CAS Number | 66572-55-2 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | |

| logP (Octanol/Water Partition Coefficient) | 0.7884 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 | |

| Storage | Store at room temperature | [2] |

Note: Some computational chemistry data, while not directly cited from the provided search snippets, are standard calculations for a molecule of this structure and are included for completeness.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail generalized protocols for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry 2-Methoxy-5-pyridinecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Initial Determination: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate is used initially to determine an approximate melting range.

-

Accurate Measurement: A second measurement is performed with a slow heating rate (1-2 °C per minute), starting from a temperature approximately 15-20 °C below the approximate melting point.

-

Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a high-purity compound.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[3]

Apparatus:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

Procedure:

-

Solution Preparation: A precise quantity of 2-Methoxy-5-pyridinecarboxylic acid is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[4] The solution's ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[4]

-

Titration Setup: The solution is placed in the reaction vessel with the pH electrode immersed and is stirred continuously. The system may be purged with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[4]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[4]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[3][4] For robust results, a minimum of three titrations should be performed.[4]

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. For pyridine derivatives, ¹H NMR can be used to determine pKa values by observing the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[5]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorptions for 2-Methoxy-5-pyridinecarboxylic acid would include O-H stretching from the carboxylic acid, C=O stretching, C-O stretching from the methoxy group, and characteristic aromatic C=C and C=N stretching from the pyridine ring.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For 2-Methoxy-5-pyridinecarboxylic acid, the molecular ion peak would confirm its molecular weight.

Visualizations

General Workflow for Chemical Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 2-Methoxy-5-pyridinecarboxylic acid. This process ensures the identity, purity, and key properties of the synthesized material are well-documented.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Logical Relationship in pKa Determination

The following diagram outlines the logical steps and relationships involved in determining the pKa of an acidic compound using potentiometric titration.

Caption: Logical workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide on the Biological Activity of 6-Methoxynicotinic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-methoxynicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview of its known applications as a synthetic intermediate and infers its potential biological activities based on the reported activities of structurally similar nicotinic acid derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Executive Summary

This compound is a pyridinecarboxylic acid derivative that primarily serves as a crucial intermediate in the synthesis of various biologically active compounds. While direct studies on its intrinsic biological effects are scarce, the well-documented activities of its structural analogs suggest a range of potential pharmacological properties. These inferred activities include anti-inflammatory, antimicrobial, vasorelaxant, antioxidant, and enzyme-inhibiting effects. This technical guide summarizes the available quantitative data for these related compounds, provides detailed experimental protocols for assessing these activities, and visualizes relevant signaling pathways to guide further investigation into the therapeutic potential of this compound and its derivatives.

Role as a Synthetic Intermediate

This compound is a key building block in the synthesis of more complex molecules with demonstrated therapeutic potential. Its chemical structure allows for various modifications, making it a versatile precursor in drug development.

Inferred Biological Activities from Structural Analogs

The biological activities of various nicotinic acid derivatives provide a predictive framework for the potential activities of this compound. The following sections detail these activities with quantitative data from related compounds.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been shown to possess significant anti-inflammatory properties. These compounds can modulate the production of inflammatory mediators in cell-based assays.

Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Assay System | Measured Effect | Quantitative Data | Reference |

| Nicotinic Acid Derivative 4h | LPS/IFN-γ-stimulated RAW 264.7 macrophages | Nitrite Inhibition | MTT result: 86.109 ± 0.51 | [1] |

| Nicotinic Acid Derivative 5b | LPS/IFN-γ-stimulated RAW 264.7 macrophages | Nitrite Inhibition | MTT result: 119.084 ± 0.09 | [1] |

Antimicrobial Activity

Several nicotinic acid derivatives have demonstrated potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative 5 | Staphylococcus epidermidis ATCC 12228 | Antibacterial | 7.81 | [2] |

| Acylhydrazone Derivative 13 | Staphylococcus epidermidis ATCC 12228 | Antibacterial | 1.95 | [2][3] |

| Acylhydrazone Derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | Antibacterial | 7.81 | [2][3] |

| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | Antibacterial | 7.81 | [3] |

| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 6538 | Antibacterial | 7.81 | [3] |

| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 43300 (MRSA) | Antibacterial | 15.62 | [3] |

Vasorelaxant and Antioxidant Activity

Certain thio-derivatives of nicotinic acid have been identified as potent vasorelaxants and antioxidants.

Table 3: Vasorelaxant and Antioxidant Activity of Thionicotinic Acid Derivatives

| Compound/Derivative | Assay | Measured Effect | Quantitative Data | Reference |

| 2-(1-adamantylthio)nicotinic acid (6) | Rat Thoracic Aorta Contraction | Vasorelaxation | ED₅₀: 21.3 nM | [4][5] |

| 2-(1-adamantylthio)nicotinic acid (6) | DPPH Assay | Radical Scavenging | 33.20% at 333.33 µg/mL | [4] |

Enzyme Inhibition

Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit human cytochrome P450 enzymes. Additionally, 6-aminonicotinic acid, a close structural analog of this compound, is a known inhibitor of 6-phosphogluconate dehydrogenase (6PGD).

Table 4: Enzyme Inhibitory Activity of Nicotinic Acid and Derivatives

| Compound/Derivative | Enzyme | Inhibition Constant (Ki) | Reference |

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | [6] |

| Nicotinamide | CYP2D6 | 19 ± 4 mM | [6] |

| Nicotinamide | CYP3A4 | 13 ± 3 mM | [6] |

| Nicotinamide | CYP2E1 | 13 ± 8 mM | [6] |

| 6-Aminonicotinamide | 6-Phosphogluconate Dehydrogenase | Potent Inhibitor | [7] |

Anti-Hepatitis B Virus (HBV) Activity

6-Aminonicotinamide, a derivative of the closely related 6-aminonicotinic acid, has demonstrated inhibitory effects on Hepatitis B virus replication and HBsAg production.

Table 5: Anti-Hepatitis B Virus Activity of a 6-Substituted Nicotinamide

| Compound/Derivative | Assay System | Measured Effect | Outcome | Reference |

| 6-Aminonicotinamide (6-AN) | In vitro and in vivo models | Inhibition of HBV replication and HBsAg production | Significant decrease in HBsAg and other viral markers | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The concentration of nitrite, a stable product of NO, is quantified using the Griess reagent.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite Quantification: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[11][12]

In Vitro Vasorelaxation Assay

Principle: This assay assesses the ability of a compound to relax pre-contracted isolated blood vessel rings, typically the thoracic aorta from rats.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm width).

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ and 5% CO₂. The rings are placed under a resting tension of 1.5 g and allowed to equilibrate.

-

Pre-contraction: The rings are contracted with a vasoconstrictor, such as phenylephrine (1 µM).

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Data Recording and Analysis: Changes in isometric tension are recorded using a force-displacement transducer. The vasorelaxant effect is expressed as a percentage of the phenylephrine-induced contraction. Dose-response curves are constructed to calculate the maximal relaxation (Rₘₐₓ) and the effective concentration producing 50% of the maximal response (ED₅₀).[6]

DPPH Radical Scavenging Assay

Principle: This assay measures the free radical scavenging activity of a compound. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13][14]

Cytochrome P450 Inhibition Assay

Principle: This assay determines the potential of a compound to inhibit the activity of specific cytochrome P450 (CYP) isoforms using human liver microsomes and isoform-specific substrates.

Methodology:

-

Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a specific CYP isoform substrate, and a range of concentrations of the test compound in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Analysis: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the test compound concentration.[15][16]

6-Phosphogluconate Dehydrogenase (6PGD) Inhibition Assay

Principle: The activity of 6PGD is determined by monitoring the rate of reduction of NADP⁺ to NADPH, which is measured by the increase in absorbance at 340 nm.

Methodology:

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.1) containing MgCl₂ is prepared.

-

Reaction Mixture: The reaction mixture contains the assay buffer, the substrate 6-phosphogluconate, the cofactor NADP⁺, and the cell lysate or purified enzyme.

-

Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme or cell lysate.

-

Absorbance Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of NADPH production is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each concentration of the test compound, and the IC₅₀ value is calculated.[17][18]

Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells

Principle: The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and secretes HBV surface antigen (HBsAg), e antigen (HBeAg), and viral DNA. This cell line is used to screen for compounds with anti-HBV activity.

Methodology:

-

Cell Culture and Treatment: HepG2.2.15 cells are cultured in a suitable medium. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 6 or 9 days), with the medium and compound being refreshed every few days.

-

Supernatant Collection: The cell culture supernatant is collected at the end of the treatment period.

-

Quantification of Viral Markers:

-

HBsAg and HBeAg: The levels of HBsAg and HBeAg in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

HBV DNA: The amount of HBV DNA in the supernatant is quantified by real-time quantitative PCR (qPCR).

-

-

Data Analysis: The levels of viral markers in the treated cells are compared to those in untreated control cells to determine the percentage of inhibition. The IC₅₀ value for each marker is calculated. A cytotoxicity assay (e.g., MTT) is performed in parallel to assess the effect of the compound on cell viability.[19][20]

Signaling Pathways

Based on the activities of structurally related nicotinic acid derivatives, the following signaling pathways are of potential relevance to this compound.

Endothelial Nitric Oxide (NO) Signaling Pathway

The vasorelaxant effects of some nicotinic acid derivatives are mediated through the production of nitric oxide in endothelial cells.

Caption: Endothelial Nitric Oxide Signaling Pathway for Vasodilation.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acid and its derivatives are named for their structural similarity to nicotine, an agonist of nAChRs. Activation of these ligand-gated ion channels can trigger various downstream signaling cascades.

Caption: Nicotinic Acetylcholine Receptor Signaling Cascade.

Conclusion and Future Directions

While this compound is primarily recognized for its role as a versatile synthetic intermediate, the biological activities of its structural analogs suggest a rich potential for direct pharmacological effects. The data compiled in this guide on the anti-inflammatory, antimicrobial, vasorelaxant, antioxidant, and enzyme-inhibiting properties of related nicotinic acid derivatives provides a strong rationale for initiating a focused investigation into the bioactivity of this compound itself.

Future research should prioritize the systematic screening of this compound using the experimental protocols detailed herein. Such studies will be crucial in determining its specific biological targets, understanding its mechanism of action, and ultimately unlocking its potential as a novel therapeutic agent. The signaling pathways visualized in this guide offer a starting point for mechanistic studies, particularly in the context of vascular function and neuronal signaling. The development of novel derivatives of this compound could also lead to compounds with enhanced potency and selectivity for specific biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apjai-journal.org [apjai-journal.org]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]

- 18. Inhibition of 6-phosphogluconate dehydrogenase suppresses esophageal squamous cell carcinoma growth and enhances the anti-tumor effects of metformin via the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e-century.us [e-century.us]

- 20. Anti-hepatitis B virus activity of Boehmeria nivea leaf extracts in human HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxynicotinic Acid Derivatives: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynicotinic acid, a substituted pyridine carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, properties, and therapeutic applications of this compound derivatives, with a particular focus on their role as enzyme inhibitors. This document details the structure-activity relationships, quantitative biological data, and comprehensive experimental protocols for key derivatives, offering a valuable resource for researchers in drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Modifications to the pyridine core, such as the incorporation of a methoxy group and a carboxylic acid or its derivatives, can significantly influence the molecule's physicochemical properties and biological activity. This compound and its derivatives have emerged as a promising class of compounds with potential applications in various therapeutic areas, including metabolic disorders and infectious diseases. This guide will explore the synthesis and biological evaluation of these derivatives, highlighting their potential as potent and selective enzyme inhibitors.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the parent acid or its corresponding ester. A common method for synthesizing this compound involves the hydrolysis of methyl 6-methoxynicotinate.

From the parent acid, a variety of derivatives, particularly amides, can be synthesized through standard coupling reactions. A notable example is the synthesis of 6-methoxynicotinamide.

Pharmacological Properties and Therapeutic Applications

Derivatives of this compound have been investigated for a range of biological activities. A prominent area of research is their role as enzyme inhibitors.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

A key therapeutic target for this compound derivatives is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a role in metabolism and energy homeostasis. Overexpression of NNMT has been linked to obesity and type 2 diabetes.

6-Methoxynicotinamide (JBSNF-000088) , a direct amide derivative of this compound, has been identified as a potent and orally active NNMT inhibitor.[1][2] It has demonstrated significant therapeutic potential in preclinical models of metabolic disease.[1][2]

The following tables summarize the in vitro inhibitory activity, pharmacokinetic properties, and in vivo efficacy of 6-methoxynicotinamide.

Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide [1][2]

| Target | Species | IC50 (µM) |

|---|---|---|

| NNMT | Human | 1.8 |

| NNMT | Monkey | 2.8 |

| NNMT | Mouse | 5.0 |

Table 2: In Vitro Cellular Activity of 6-Methoxynicotinamide [1]

| Cell Line | Assay | IC50 (µM) |

|---|---|---|

| U2OS | NNMT Inhibition | 1.6 |

| 3T3L1 (differentiated) | NNMT Inhibition | 6.3 |

Table 3: Pharmacokinetic Properties of 6-Methoxynicotinamide in C57BL/6 Mice [1]

| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |

|---|---|---|

| Cmax | - | 3568 ng/mL |

| Tmax | - | 0.5 h |

| Half-life (t1/2) | 0.5 h | 0.4 h |

| Clearance | 21 mL/min/kg | - |

| Volume of Distribution (Vdss) | 0.7 L/kg | - |

| Oral Bioavailability | - | ~40% |

Table 4: In Vivo Efficacy of 6-Methoxynicotinamide in a Diet-Induced Obesity (DIO) Mouse Model (50 mg/kg, oral administration for 4 weeks) [1][2]

| Outcome | Result |

|---|---|

| Body Weight | Statistically significant reduction |

| Fed Blood Glucose | Statistically significant reduction (at day 21) |

| Oral Glucose Tolerance | Statistically significant improvement (at day 28) |

Antitubercular Activity

While not direct derivatives of the carboxylic acid, other modifications of the 6-methoxypyridine scaffold have been explored for their potential as antitubercular agents. These studies provide valuable structure-activity relationship (SAR) insights for this class of compounds.

Table 5: Antitubercular Activity of Selected 6-Methoxypyridine Derivatives

| Compound Structure | Target/Assay | Activity |

|---|---|---|

| 6-methoxypyridine-3-yl benzamide derivative | Mycobacterium tuberculosis QcrB Inhibition | No activity (IC90 > 100 µM) |

| 3-aminothieno[2,3-b]pyridine-2-carboxamide with 6-methoxypyridine | Mycobacterium tuberculosis Growth Inhibition | IC90 = 1.4 µM |

Signaling Pathways and Experimental Workflows

NNMT Inhibition Signaling Pathway

The mechanism of action of 6-methoxynicotinamide involves the direct inhibition of the NNMT enzyme. This disrupts the conversion of nicotinamide to 1-methylnicotinamide, a process that utilizes the universal methyl donor S-adenosylmethionine (SAM).

Caption: Mechanism of NNMT inhibition by 6-methoxynicotinamide.

Experimental Workflow for In Vitro NNMT Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against the NNMT enzyme.

References

An In-Depth Technical Guide to 6-Methoxynicotinic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynicotinic acid, a pyridinecarboxylic acid derivative, has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications. The document details its physicochemical properties, various synthetic routes with explicit experimental protocols, and its role as a crucial intermediate in the synthesis of bioactive molecules, including Glycogen Synthase Kinase-3 (GSK-3) inhibitors and caudatin derivatives. Furthermore, this guide presents spectroscopic data for the characterization of this compound and visualizes relevant biological signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction

This compound, systematically named 6-methoxypyridine-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₃.[1] Its structure, featuring a pyridine ring substituted with a methoxy and a carboxylic acid group, imparts unique electronic and chemical properties that make it a versatile intermediate in the synthesis of complex organic molecules. While the broader history of nicotinic acid (niacin or vitamin B3) dates back to the 19th century with its initial synthesis from nicotine, the specific history of this compound is more recent and is intrinsically linked to the expansion of synthetic methodologies for pyridine derivatives in the 20th century.[2] Its utility has grown significantly with the increasing demand for novel scaffolds in drug discovery.

This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its historical context, physical and chemical properties, synthesis, and applications, with a focus on its role in the development of potential therapeutics.

Discovery and History

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its preparation is a logical extension of the broader exploration of nicotinic acid and its derivatives. The foundational work on nicotinic acid itself was laid in 1867 through the oxidation of nicotine.[2] The development of synthetic routes to various substituted pyridines throughout the 20th century paved the way for the creation of derivatives like this compound.

The synthesis of this compound is often achieved through the modification of other readily available nicotinic acid derivatives. For instance, methods involving the nucleophilic substitution of a leaving group at the 6-position of the pyridine ring, such as a chloro or bromo group, with a methoxide source are common. One of the well-established methods involves the reaction of 6-chloronicotinic acid with sodium methoxide. This approach highlights the evolution of synthetic strategies that allow for the regioselective functionalization of the pyridine core.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 66572-55-2 | [1] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 180 °C | [4] |

| Solubility | Soluble in water, methanol, and ether | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this compound is expected to show a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, often around 12 ppm.[5][6] The protons on the pyridine ring and the methoxy group will have characteristic chemical shifts.

-

¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[5][6] The carbons of the pyridine ring and the methoxy group will also show distinct signals.

-

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common and practical methods start from readily available precursors like 6-chloronicotinic acid or 6-hydroxynicotinic acid.

Synthesis from 6-Chloropyridine-3-carboxylic Acid

This is a widely used method due to the commercial availability of the starting material.

Experimental Protocol:

To a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc), a 4 M solution of sodium methylate in methanol (40 cc) is added. The resulting mixture is heated under reflux for 60 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in distilled water (100 cc), and the solution is acidified to a pH of 5 using a concentrated aqueous solution of hydrochloric acid. The precipitate that forms is collected by filtration, washed with distilled water (5 x 10 cc), and dried in the air to yield 6-Methoxypyridine-3-carboxylic acid (3.3 g) with a melting point of 180 °C.[4]

Synthesis from 6-Hydroxynicotinic Acid

An alternative route involves the methylation of 6-hydroxynicotinic acid. This method can be advantageous if the starting material is more readily accessible or cost-effective.

Experimental Protocol:

6-Hydroxynicotinic acid is first converted to its methyl ester, methyl 6-hydroxynicotinate. This intermediate is then subjected to methylation of the hydroxyl group, followed by hydrolysis of the ester to yield the final product.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds.

Intermediate for GSK-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular processes.[7] Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes, making it an attractive therapeutic target.[7][8] this compound is used in the synthesis of potent and selective GSK-3 inhibitors.[9]

Precursor for Caudatin Derivatives

Caudatin, a C21 steroidal glycoside, has demonstrated significant anti-cancer properties.[10] It modulates several critical signaling pathways, including the Wnt/β-catenin, NF-κB, and PI3K/AKT pathways.[10][11] this compound can be utilized in the synthesis of derivatives of caudatin, aiming to enhance its therapeutic properties such as solubility and bioavailability.[9]

Conclusion

This compound, while not having a storied history as long as its parent compound, nicotinic acid, has carved out a significant niche as a versatile and valuable intermediate in modern organic and medicinal chemistry. Its straightforward synthesis from common precursors and its utility in constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and natural product derivatives, underscore its importance. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field. As the quest for new therapeutics continues, the role of such adaptable building blocks as this compound is set to expand, promising further innovations in drug discovery and development.

References

- 1. This compound | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. GSK-3 - Wikipedia [en.wikipedia.org]

- 9. This compound | 66572-55-2 [chemicalbook.com]

- 10. Frontiers | Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications [frontiersin.org]

- 11. Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-Methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Methoxynicotinic acid (CAS No: 66572-55-2), a compound utilized in the synthesis of various pharmaceutical agents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and aquatic toxicity.

Table 1: GHS Classification and Hazard Statements

| Classification | Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[2] |

| Hazardous to the aquatic environment — Acute hazard | H402 | Harmful to aquatic life. |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: Precautionary Statements for this compound

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust.[2] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ eye protection/ face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/ doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and associated risks.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.[3]

-

Personal Protective Equipment:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.[1]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[1][3] A face shield may be necessary for operations with a higher risk of splashing.[3]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[1][3]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Safe Handling Workflow Diagram:

Caption: Workflow for the safe handling of this compound.

Section 3: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures for this compound

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical attention.[4] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Section 4: Accidental Release Measures and Disposal

Spill Cleanup Protocol:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.

-

Personal Protection: Wear appropriate personal protective equipment as detailed in Section 2.

-

Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Environmental Precautions: Do not let the product enter drains.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction plant.[5]

Section 5: Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₃[6] |

| Molecular Weight | 153.14 g/mol [6] |

| Appearance | White to light yellow solid |

| Melting Point | 171.5-172.5 °C[2] |

| Boiling Point | 283.8 ± 20.0 °C (Predicted)[2] |

| Solubility | Soluble in water, methanol, and ether. |

Section 6: Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[7]

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid formation of dust.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Emergency Response Workflow:

Caption: General emergency response workflow for incidents.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | 66572-55-2 [amp.chemicalbook.com]

- 3. content.labscoop.com [content.labscoop.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. This compound | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Unlocking the Therapeutic Potential of 6-Methoxynicotinic Acid: A Technical Guide for Novel Drug Discovery

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising research avenues for the versatile scaffold, 6-Methoxynicotinic acid. This readily available building block presents significant opportunities for the development of novel therapeutics across multiple disease areas, including metabolic disorders, cancer, and viral infections. This document provides a comprehensive overview of potential applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key concepts to guide future research and development.

Inhibition of Nicotinamide N-methyltransferase (NNMT) for Metabolic Disorders

A significant and promising area of research for this compound derivatives lies in the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. Its overexpression has been linked to obesity and type 2 diabetes. The inhibition of NNMT is a validated therapeutic strategy for these metabolic disorders.

6-Methoxynicotinamide (JBSNF-000088), a direct derivative of this compound, has been identified as a small-molecule inhibitor of NNMT.[1][2] Treatment with this inhibitor has been shown to reduce body weight, improve insulin sensitivity, and restore normal glucose tolerance in diet-induced obese mice.[1]

Quantitative Data: NNMT Inhibitors

| Compound | Target | IC50 | Cell-based Activity | Reference |

| 6-Methoxynicotinamide (JBSNF-000088) | NNMT | µM range | Reduces MNAM levels in adipose tissue, liver, and plasma | [1][2] |

| 5-amino-1-methylquinoline | NNMT | ~1 µM | Target engagement in adipocytes and murine adipose tissue | [3] |

Experimental Protocol: NNMT Inhibition Assay

A common method to assess the inhibitory activity of compounds against NNMT is a radiometric assay.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-[methyl-³H]-methionine

-

Nicotinamide

-

Test compounds (derivatives of this compound)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing NNMT enzyme, nicotinamide, and S-adenosyl-L-[methyl-³H]-methionine in a suitable buffer.

-

Add the test compounds at varying concentrations.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Capture the methylated nicotinamide product on a filter plate.

-

Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: NNMT Inhibition

Caption: Inhibition of NNMT by 6-Methoxynicotinamide blocks the methylation of nicotinamide, preserving the pool for NAD+ synthesis.

Development of Novel Kinase Inhibitors for Oncology

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors targeting various cancers. The methoxy group can influence solubility, metabolic stability, and binding interactions within the ATP-binding pocket of kinases.

While direct synthesis of kinase inhibitors from this compound with specific IC50 values is not extensively reported, the potential is evident from the activity of structurally related compounds. For instance, derivatives of a similar scaffold, 2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl, have demonstrated potent anti-tumor activity.

Quantitative Data: Anti-Tumor Activity of a Structurally Related Nicotinoyl Derivative

| Compound | Cell Line | IC50 (µM) | Target/Pathway | Reference |

| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)thiosemicarbazide | HGC-27 (Gastric Cancer) | 1.40 | Nur77-mediated apoptosis | Not found in search results |

| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-fluorophenyl)thiosemicarbazide | HGC-27 (Gastric Cancer) | 4.56 | Nur77-mediated apoptosis | Not found in search results |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Cell culture medium and supplements

-

Test compounds (derivatives of this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Logical Relationship: Structure-Activity Relationship (SAR) for Kinase Inhibitors

Caption: A workflow illustrating the use of this compound in a structure-activity relationship study to develop potent inhibitors.

Synthesis of Anti-Hepatitis B Virus (HBV) Agents

This compound has been identified as a precursor for the synthesis of caudatin derivatives, which are being investigated as anti-hepatitis B virus (HBV) agents. While specific data on caudatin derivatives synthesized directly from this compound is limited in the public domain, the broader class of nicotinic acid derivatives and other heterocyclic compounds have shown promise in inhibiting HBV replication.

Quantitative Data: Anti-HBV Activity of Various Compounds

| Compound | Assay | IC50 / EC50 | Reference |

| Matijing-Su derivative 9c | HBV DNA replication | IC50: 1.40 µM | [4] |

| Matijing-Su derivative 9g | HBV DNA replication | IC50: 2.33 µM | [4] |

| Matijing-Su derivative 9n | HBV DNA replication | IC50: 2.36 µM | [4] |